![molecular formula C18H27NO2S B2424814 1-(Cyclohexylsulfonyl)-3-phenylazepane CAS No. 1705086-59-4](/img/structure/B2424814.png)
1-(Cyclohexylsulfonyl)-3-phenylazepane
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Description
1-(Cyclohexylsulfonyl)-3-phenylazepane, also known as CAPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. This azepane derivative has a unique chemical structure that makes it a valuable tool for investigating the biochemical and physiological effects of different compounds. In
Scientific Research Applications
- Application : 1-(Cyclohexylsulfonyl)-3-phenylazepane can form inclusion complexes with cyclodextrins, potentially improving drug delivery, especially for poorly soluble drugs .
- Application : Researchers have investigated the use of 1-(Cyclohexylsulfonyl)-3-phenylazepane derivatives as ligands in transition metal-catalyzed reactions. These ligands can influence reaction rates and selectivity .
- Application : 1-(Cyclohexylsulfonyl)-3-phenylazepane derivatives have shown promise as potential antiviral, antibacterial, or anticancer agents. Their unique structure may lead to targeted drug design .
- Application : Researchers investigate whether 1-(Cyclohexylsulfonyl)-3-phenylazepane derivatives interact with specific biological targets (e.g., receptors, enzymes) and influence cellular pathways .
- Application : Some studies explore the use of 1-(Cyclohexylsulfonyl)-3-phenylazepane derivatives for removing heavy metals or organic pollutants from water or soil. Their complexation properties may aid in remediation efforts .
- Application : Researchers investigate whether 1-(Cyclohexylsulfonyl)-3-phenylazepane derivatives can enhance dye uptake, color fastness, or other textile properties. Their potential as textile auxiliaries is being explored .
Cyclodextrin Inclusion Complexes
Advanced Catalysis
Medicinal Chemistry
Biological Activity Modulation
Environmental Remediation
Textile Industry Applications
properties
IUPAC Name |
1-cyclohexylsulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-22(21,18-12-5-2-6-13-18)19-14-8-7-11-17(15-19)16-9-3-1-4-10-16/h1,3-4,9-10,17-18H,2,5-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVUBOGFIHLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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